N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been reported to exhibit a broad range of biological activities such as antimicrobial, analgesic, anti-inflammatory, antioxidant, anticancer, CNS activity, antitubercular activity, and more .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activities .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized using various chemical reactions. For instance, a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5 (4H)-ones using modified β-cyclodextrin as a catalyst has been reported .Scientific Research Applications
Chemical Synthesis and Oxidation Studies
- Research on the chemical oxidation of related anticonvulsant benzamides has been conducted to identify various sites and degrees of oxidation, leading to the synthesis of phthalimide and lactame derivatives without cleavage of the isoxazole ring. This indicates potential applications in the development of new compounds with varied functional groups and improved stability or reactivity for scientific and medicinal purposes (Adolphe-Pierre et al., 1998).
Anticonvulsant and Sedative-Hypnotic Activity
- Novel derivatives containing the 4-thiazolidinone ring, designed for anticonvulsant applications, show considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This demonstrates the potential use of structurally related compounds in the development of new therapeutic agents targeting benzodiazepine receptors without affecting learning and memory (Faizi et al., 2017).
Antimicrobial Applications
- A series of derivatives incorporating the thiazole ring were synthesized and showed significant in vitro antibacterial and antifungal activities. This suggests the application of compounds with similar structures in antimicrobial research, aiming to develop new treatments for bacterial and fungal infections (Desai et al., 2013).
Antioxidant Properties
- Studies on derivatives bearing 2,6-di-tert-butylphenol moieties have highlighted significant free-radical scavenging ability. This points towards applications in the development of antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Shakir et al., 2014).
Mechanism of Action
Target of action
Compounds containing oxazole rings have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific target would depend on the exact structure and functional groups present in the compound.
Safety and Hazards
While specific safety and hazard information for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide was not found, general safety measures for handling isoxazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Isoxazole and its derivatives have shown significant potential in drug discovery due to their wide spectrum of biological activities. Therefore, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The development of new synthetic strategies, especially eco-friendly ones, is of prime importance .
properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-16(20-18-22-21-17(25-18)15-10-11-19-26-15)12-6-8-14(9-7-12)24-13-4-2-1-3-5-13/h1-11H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUSQXCRQSWBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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